1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Description
1-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a piperidine-based sulfonamide-carboxamide hybrid. Its structure includes a 4-chlorophenyl sulfonyl group attached to the piperidine ring and a 4-fluorophenyl carboxamide substituent.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKGICLBGGPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Fluorophenyl Group: The final step involves the coupling of the sulfonylated piperidine with 4-fluoroaniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
- Antidepressant Effects : Research indicates that compounds structurally related to 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide exhibit significant affinity for serotonin receptors, particularly the 5-HT(1A) receptor. These interactions suggest potential antidepressant properties through modulation of serotonergic pathways .
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may inhibit tumor growth in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the targeting of specific signaling pathways associated with cancer progression .
- Anti-inflammatory Properties : The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has shown that similar compounds can reduce inflammation in animal models, indicating that this compound may also possess such properties .
Case Study 1: Antidepressant Efficacy
A study involving a series of piperidine derivatives demonstrated that modifications to the sulfonamide group enhanced binding affinity to serotonin receptors. This study highlighted the potential of this compound as a candidate for further development into antidepressant therapies .
Case Study 2: Antitumor Activity
In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. The study concluded that further exploration into its use as an anti-cancer agent was warranted due to promising initial results .
Case Study 3: Anti-inflammatory Effects
A model using lipopolysaccharide (LPS)-induced inflammation in mice revealed that administration of the compound significantly reduced levels of inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural motifs with the target molecule, including piperidine cores, sulfonyl groups, and halogenated aryl substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Analogs
Key Differences and Implications
Substituent Effects on Bioactivity The 4-chlorophenyl sulfonyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs, as seen in related sulfonamide derivatives . TRPA1 modulators like PIPC1 () incorporate trifluoromethyl and hydroxy groups on the piperidine ring, suggesting that bulkier substituents could influence receptor binding, a feature absent in the target compound .
Crystallographic and Conformational Properties
- N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide () adopts a chair conformation with intermolecular N–H⋯O hydrogen bonding. This contrasts with the target compound, where the sulfonyl group may introduce steric hindrance or alter packing efficiency .
Synthetic Accessibility
- Sulfonamide-carboxamide hybrids like the target compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, compounds in were prepared with yields ranging from 45% to 82%, depending on substituent complexity .
Biological Activity
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from multiple sources, detailing its anti-inflammatory, antibacterial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 501.0 g/mol. Its structure includes a piperidine ring substituted with both a 4-chlorophenyl sulfonyl group and a 4-fluorophenyl moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClFN2O4S |
| Molecular Weight | 501.0 g/mol |
| CAS Number | 923367-82-2 |
Anti-inflammatory Activity
Research has demonstrated that the compound exhibits notable anti-inflammatory effects. In a study involving RAW264.7 cells, the compound was tested for its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS). The results indicated that the compound reduced NO secretion significantly, achieving an expression rate of , compared to for the positive control (pyrrolidine dithiocarbamate) .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. It showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated varying degrees of effectiveness, with some compounds exhibiting strong inhibitory activity against urease and acetylcholinesterase .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. The inhibition studies revealed that several derivatives exhibited strong inhibitory effects, with IC50 values indicating their potency .
The biological activities of the compound are likely attributed to its ability to interact with various biological targets. Docking studies have suggested that it binds effectively with amino acids in target enzymes and proteins, enhancing its pharmacological efficacy .
Case Studies
- Anti-inflammatory Study : In vitro assays using RAW264.7 cells demonstrated that treatment with the compound significantly inhibited LPS-induced NO production, suggesting potential therapeutic applications in inflammatory diseases .
- Antibacterial Evaluation : A series of synthesized derivatives were screened for antibacterial activity against multiple strains. Compounds showed varying levels of effectiveness, indicating that structural modifications could enhance their antibacterial properties .
Q & A
Q. What are the common synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, and how is purity ensured during synthesis?
The synthesis typically involves:
- Sulfonylation : Reacting a piperidine-4-carboxamide precursor with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group .
- Coupling : Subsequent reaction with 4-fluorophenylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in aprotic solvents like DMF .
- Purification : Techniques include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water. Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H NMR identifies protons on the piperidine ring (δ 1.5–3.5 ppm), sulfonyl group (no direct protons), and aromatic substituents (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (S=O, ~125 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇ClFN₂O₃S: 415.08) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonylation and coupling steps?
- Temperature Control : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating carboxyl intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 4-fluorophenylamine during coupling, improving yields by 15–20% compared to THF .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- 4-Chlorophenyl vs. 4-Methylphenyl : Replacement of Cl with CH₃ reduces sulfonamide electrophilicity, decreasing binding affinity to carbonic anhydrase IX (IC₅₀ increases from 12 nM to 85 nM) .
- 4-Fluorophenyl vs. 4-Ethoxyphenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability (t₁/₂ = 6.2 hr vs. 2.1 hr for ethoxy) in hepatic microsome assays .
Q. How should researchers address contradictions in reported biological data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Analysis : Use orthogonal assays (e.g., enzymatic inhibition + MTT cell viability) to distinguish target-specific effects from nonspecific cytotoxicity. For example, IC₅₀ values <10 µM in carbonic anhydrase inhibition but >50 µM in cytotoxicity suggest selective activity .
- Off-Target Profiling : Screen against related enzymes (e.g., CA-II, CA-XII) to rule out cross-reactivity .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., high enzyme inhibition but low cellular efficacy), employ surface plasmon resonance (SPR) to validate direct target engagement .
- Scale-Up Challenges : For large-scale synthesis, replace DMF with 2-MeTHF (a greener solvent) to improve safety and reduce purification complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
